molecular formula C6H9NO2 B8032379 6-Methylpyridin-3-ol hydrate

6-Methylpyridin-3-ol hydrate

Cat. No.: B8032379
M. Wt: 127.14 g/mol
InChI Key: CYYJEWFOQBEJTO-UHFFFAOYSA-N
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Description

6-Methylpyridin-3-ol hydrate is a chemical compound with the molecular formula C₆H₉NO₂. It is a derivative of pyridine, characterized by a hydroxyl group at the third position and a methyl group at the sixth position on the pyridine ring. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridin-3-ol hydrate typically involves the hydroxylation of 6-methylpyridine. One common method includes the reaction of 6-methylpyridine with an oxidizing agent such as potassium permanganate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the hydroxyl group at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as catalytic oxidation. This method uses a catalyst, often a metal oxide, to facilitate the hydroxylation reaction under milder conditions, making it more efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyridin-3-ol hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form 6-methylpyridin-3-amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: 6-Methylpyridin-3-one or 6-Methylpyridin-3-carboxylic acid.

    Reduction: 6-Methylpyridin-3-amine.

    Substitution: 6-Methyl-3-chloropyridine or 6-Methyl-3-bromopyridine.

Scientific Research Applications

6-Methylpyridin-3-ol hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methylpyridin-3-ol hydrate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress levels and signaling pathways.

Comparison with Similar Compounds

  • 2-Methyl-5-hydroxypyridine
  • 3-Hydroxy-6-methylpyridine
  • 5-Hydroxy-2-methylpyridine

Comparison: 6-Methylpyridin-3-ol hydrate is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its isomers. For instance, 2-Methyl-5-hydroxypyridine has the hydroxyl group at the fifth position, which alters its hydrogen bonding and reactivity profile.

Biological Activity

6-Methylpyridin-3-ol hydrate, a derivative of pyridine, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, focusing on antioxidant, antimicrobial, and anti-inflammatory effects, and presents relevant data from case studies and research findings.

This compound is characterized by the presence of a hydroxyl group (-OH) at the 3-position and a methyl group at the 6-position of the pyridine ring. Its chemical structure contributes to its biological activities, particularly as an antioxidant and potential therapeutic agent.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It is capable of scavenging free radicals, which are harmful byproducts of cellular metabolism that can lead to oxidative stress and cellular damage.

  • Mechanism of Action : The compound acts by donating electrons to free radicals, neutralizing them and preventing oxidative damage to cells. This mechanism is critical in protecting against various diseases associated with oxidative stress, including neurodegenerative disorders.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activities against various pathogens. Studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The results indicated effective inhibition against:

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vivo studies utilizing models of inflammatory bowel disease (IBD) demonstrated that treatment with this compound significantly reduced inflammation markers.

Research Findings

In a controlled experiment involving a dextran sulfate sodium (DSS)-induced colitis model:

  • Disease Activity Index (DAI) : The DAI scores were significantly lower in groups treated with this compound compared to untreated controls.
Treatment GroupDAI Score
Control7.5
Treated (5 mg/kg)4.2

These results indicate that the compound may effectively mitigate symptoms associated with IBD by reducing inflammation and improving gut health .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antioxidant Mechanism : Electron donation to free radicals.
  • Antimicrobial Mechanism : Disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Mechanism : Modulation of inflammatory cytokines and pathways involved in immune response.

Properties

IUPAC Name

6-methylpyridin-3-ol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.H2O/c1-5-2-3-6(8)4-7-5;/h2-4,8H,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYJEWFOQBEJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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